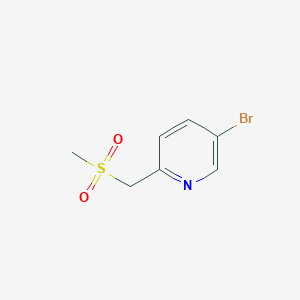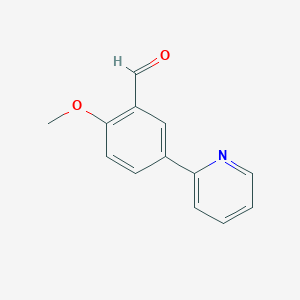
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid
Descripción general
Descripción
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid typically involves the coupling of 3,5-difluoropyridine with 4-fluorophenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronate.
Substitution: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
(3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and steric interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoropyridine: A precursor in the synthesis of (3-(3,5-Difluoropyridin-2-yl)-4-fluorophenyl)boronic acid.
4-Fluorophenylboronic acid: Another precursor used in the synthesis.
2-Amino-3,5-difluoropyridine: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of fluorine atoms on both the pyridine and phenyl rings, which can significantly influence its chemical reactivity and binding properties. This makes it a valuable compound in various fields of research, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
425379-32-4 |
|---|---|
Fórmula molecular |
C11H7BF3NO2 |
Peso molecular |
252.99 g/mol |
Nombre IUPAC |
[3-(3,5-difluoropyridin-2-yl)-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C11H7BF3NO2/c13-7-4-10(15)11(16-5-7)8-3-6(12(17)18)1-2-9(8)14/h1-5,17-18H |
Clave InChI |
JVHNKZBMDNRVRP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)F)C2=C(C=C(C=N2)F)F)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-ethoxy-, ethyl ester](/img/structure/B8768092.png)





![tert-Butyl 6-amino-5',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8768138.png)







